molecular formula C17H14ClFN2O3 B12895770 1,3-Benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl N-ethylcarbamate CAS No. 104029-78-9

1,3-Benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl N-ethylcarbamate

Cat. No.: B12895770
CAS No.: 104029-78-9
M. Wt: 348.8 g/mol
InChI Key: KOAWOOGPBPISMR-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl ethylcarbamate is a compound that belongs to the class of benzoxazole derivatives. . This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl ethylcarbamate typically involves the reaction of 2-aminophenol with various reagents to form the benzoxazole ringThe reaction conditions often include the use of solvents such as methanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl ethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl ethylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl ethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl isopropylcarbamate
  • 2-methoxy-5-chlorobenzo[d]oxazole
  • 2-ethoxybenzo[d]oxazole

Uniqueness

Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl ethylcarbamate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzoxazole derivatives. The presence of the 2-chloro-6-fluorophenyl group and the ethylcarbamate moiety contributes to its unique pharmacological profile .

Properties

CAS No.

104029-78-9

Molecular Formula

C17H14ClFN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

[1,3-benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl] N-ethylcarbamate

InChI

InChI=1S/C17H14ClFN2O3/c1-2-20-17(22)24-15(14-10(18)6-5-7-11(14)19)16-21-12-8-3-4-9-13(12)23-16/h3-9,15H,2H2,1H3,(H,20,22)

InChI Key

KOAWOOGPBPISMR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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